2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
Overview
Description
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is an organic compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thioacetyl chloride group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride typically involves the reaction of 7-chloroquinoline-4-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
7-Chloroquinoline-4-thiol+Acetyl chloride→2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroquinoline Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride involves its interaction with biological targets such as enzymes or receptors. The thioacetyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline-4-thiol: A precursor in the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride.
2-[(7-Chloroquinolin-4-yl)thio]acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
4,7-Dichloroquinoline: A structurally similar compound with two chlorine atoms on the quinoline ring.
Uniqueness
This compound is unique due to the presence of both a thioacetyl chloride group and a quinoline ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUTFVTEXNUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.